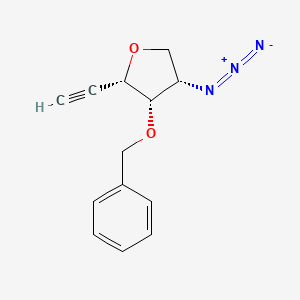
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol is a complex organic compound that belongs to the class of anhydrosugars. This compound is characterized by the presence of an azido group, a benzyl group, and a unique hex-1-ynitol structure. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol typically involves multiple steps. One common method involves the reaction of 1,6-anhydro-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose with benzyl bromide in a mixture of aromatic organic solvent and dipolar aprotic solvent. The reaction is carried out in the presence of a mixture of solid sodium hydroxide with solid potassium carbonate, phase transfer catalyst, and tertiary alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as sodium hydride or sodium methoxide.
Major Products
The major products formed from these reactions include:
Amines: Formed from the reduction of the azido group.
Nitro compounds: Formed from the oxidation of the azido group.
Substituted derivatives: Formed from the substitution of the benzyl group.
科学的研究の応用
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Used in the study of carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole rings. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity .
類似化合物との比較
Similar Compounds
1,6-Anhydro-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose: Similar structure but differs in the position of the azido group.
1,6-Anhydro-4-azido-2,3-di-O-benzyl-4-deoxy-D-glucopyranose: Similar structure but differs in the position of the azido group and the presence of a deoxy group.
Uniqueness
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-L-arabino-hex-1-ynitol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
923287-04-1 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC名 |
(2S,3S,4S)-4-azido-2-ethynyl-3-phenylmethoxyoxolane |
InChI |
InChI=1S/C13H13N3O2/c1-2-12-13(11(9-17-12)15-16-14)18-8-10-6-4-3-5-7-10/h1,3-7,11-13H,8-9H2/t11-,12-,13-/m0/s1 |
InChIキー |
ZGBANCILBGDSLP-AVGNSLFASA-N |
異性体SMILES |
C#C[C@H]1[C@H]([C@H](CO1)N=[N+]=[N-])OCC2=CC=CC=C2 |
正規SMILES |
C#CC1C(C(CO1)N=[N+]=[N-])OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)
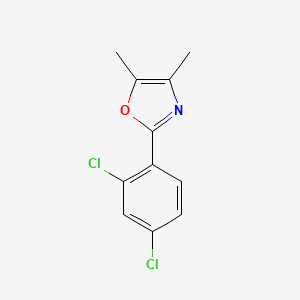
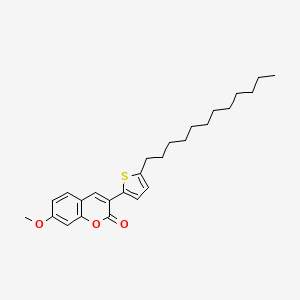
![[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14200410.png)


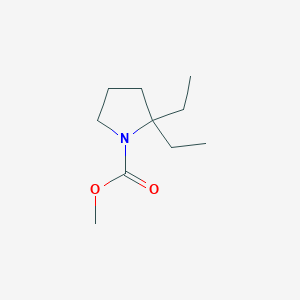
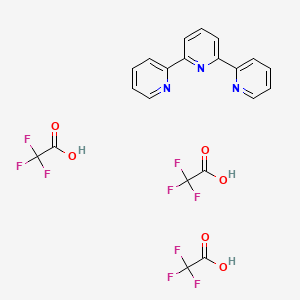
amino}methyl)phenol](/img/structure/B14200441.png)
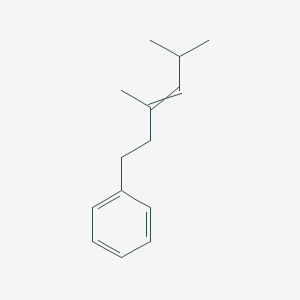
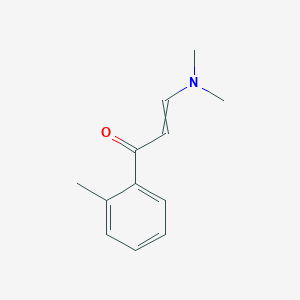
![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde](/img/structure/B14200458.png)
![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)
